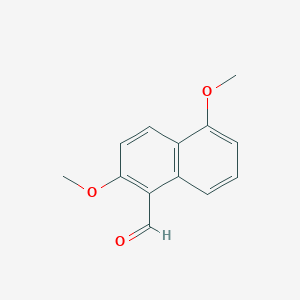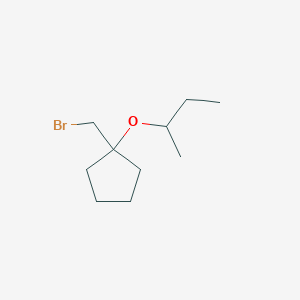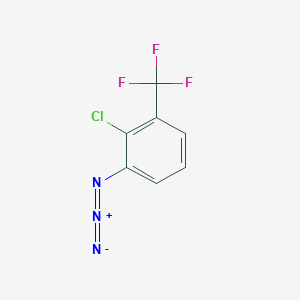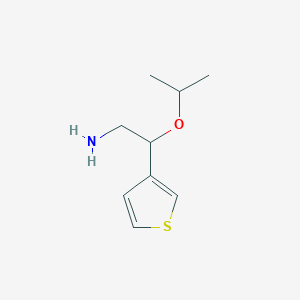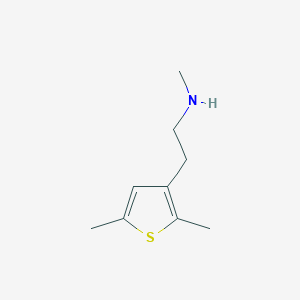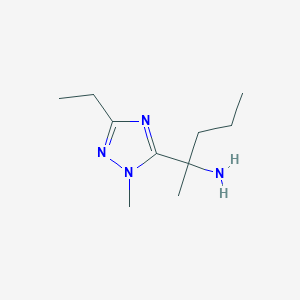
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the triazole ring, as well as a pentan-2-amine side chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with a suitable amine derivative. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
Aplicaciones Científicas De Investigación
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound without the ethyl and methyl substitutions.
3-Ethyl-1H-1,2,4-triazole: Similar structure but lacks the pentan-2-amine side chain.
1-Methyl-1H-1,2,4-triazole: Similar structure but lacks the ethyl group and pentan-2-amine side chain.
Uniqueness
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)pentan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the pentan-2-amine side chain, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H20N4 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)pentan-2-amine |
InChI |
InChI=1S/C10H20N4/c1-5-7-10(3,11)9-12-8(6-2)13-14(9)4/h5-7,11H2,1-4H3 |
Clave InChI |
AUXZOAQWXBUXBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C1=NC(=NN1C)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


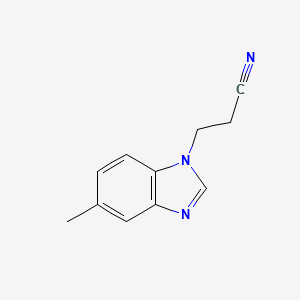
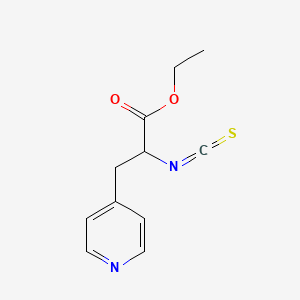
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)

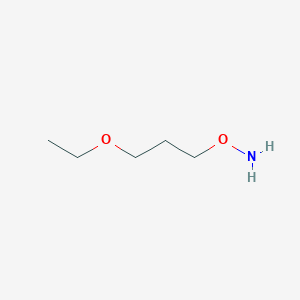
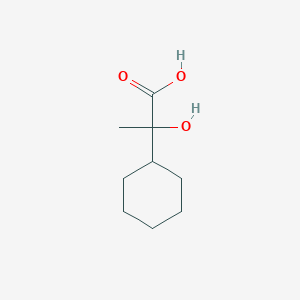

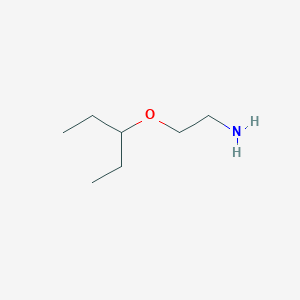
![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
